molecular formula C13H15BFNO2 B1358374 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 463335-96-8

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1358374
CAS No.: 463335-96-8
M. Wt: 247.07 g/mol
InChI Key: ZULLJYIMHRJPQA-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15BFNO2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the formation of carbon-carbon bonds . This compound is a boron reagent, which is used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Mode of Action

The 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This property impacts the bioavailability of the compound, as it can be considerably accelerated at physiological pH .

Result of Action

The molecular and cellular effects of the action of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, which can be used in various chemical reactions .

Action Environment

The action, efficacy, and stability of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are influenced by environmental factors such as pH and temperature . The rate of hydrolysis of the compound, which impacts its bioavailability, is considerably accelerated at physiological pH . Additionally, the compound is incompatible with oxidizing agents, air, and heat, and should be stored at a temperature of 2-4°C .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boron atom in its structure allows it to act as a nucleophile in these reactions, making it a crucial intermediate in the synthesis of complex organic molecules. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with transition metals, which are often used as catalysts in these reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, its interaction with kinases and phosphatases can alter phosphorylation states of key signaling proteins, thereby affecting downstream signaling pathways . Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, there is a potential for toxicity, including effects on liver and kidney function . These findings underscore the importance of carefully controlling the dosage in experimental studies to avoid potential toxic effects while maximizing the compound’s biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a synthetic intermediate. The compound interacts with various enzymes and cofactors, facilitating its incorporation into larger organic molecules . These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to carbon-carbon bond formation . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes . The distribution of the compound within tissues can also influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULLJYIMHRJPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623313
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463335-96-8
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl }benzonitrile was synthesised from 2-bromo-4-fluorobenzonitrile following the procedure in Example 22. 3-(6-Bromopyridin-2-yl)-7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidine was coupled to 4-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl }benzonitrile following the procedure in Example 2 to give 4-fluoro-2-{6-[7-(1-methyl-1-triethylsilanyloxyethyl)imidazo[1,2-α]pyrimidin-3-yl]pyridin-2-yl }benzonitrile as an orange oil.
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